3-(Octyloxy)phenol
Description
Significance and Research Context of Alkoxyphenyl Phenols
Alkoxyphenyl phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with an alkoxy group. Their molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic alkoxy chain, imparts amphiphilic properties. This dual nature makes them valuable in diverse applications, including as surfactants, emulsifiers, and as precursors in the synthesis of more complex molecules. ontosight.ai The length and branching of the alkyl chain, along with the substitution pattern on the phenyl ring, can be tailored to fine-tune the physical and chemical properties of the molecule. ontosight.ai
Phenolic compounds, in general, are a significant group of phytochemicals recognized for their potential health benefits and are widely studied for their biological activities. researchgate.net In materials science, alkoxyphenyl phenols are investigated for their role in the formation of liquid crystals and as stabilizers in polymers. cymitquimica.comrsc.org Their utility as ligands in organometallic chemistry is another area of active research, where their steric and electronic properties are harnessed to support catalysis. bridgew.edu The study of alkoxyphenyl phenols thus provides a foundational framework for understanding the specific behaviors and potential applications of derivatives like 3-(Octyloxy)phenol.
Overview of Historical and Current Research Trajectories for this compound and its Analogs
Research into alkoxyphenyl phenols and their derivatives has evolved significantly over time. Early studies often focused on fundamental synthesis and characterization. The synthesis of related compounds, such as 4-(Octyloxy)phenol (B1583347), has been documented for its use as an intermediate and its properties as a liquid crystal material. cymitquimica.com
Current research has expanded into more complex applications. For instance, this compound has been used as a precursor for synthesizing larger, more complex molecules like Schiff bases. These resulting compounds are investigated for their unique structural, spectroscopic, and potential nonlinear optical properties. researchgate.netscispace.com A notable example is the synthesis of 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound), which was analyzed for its structural and spectroscopic characteristics. researchgate.net Similarly, another complex Schiff base, 6-6'-(1E-1'E)-(Propane-1,3Diylbis (Azanylyidene)) Bis (Phenylmethylylidene)) Bis (3-Octyloxy) Phenol), has been the subject of both experimental and theoretical studies to compare its vibrational and NMR spectra. researchgate.net
Furthermore, analogs of this compound are being explored in various domains. In materials science, the related compound 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol is utilized as a high-performance UV absorber in plastics and coatings due to its excellent compatibility and low volatility. haiyi21cn.com In medicinal chemistry, phenoxazine (B87303) nucleoside analogs with octyloxy substituents have been synthesized and evaluated for their antiviral activities against a range of DNA and RNA viruses. nih.gov The investigation of these analogs highlights a trajectory towards creating functional molecules for specific, advanced applications.
Scope and Objectives of Academic Inquiry on this compound
The primary objective of academic inquiry into this compound is to utilize it as a building block for creating novel, functional materials and molecules. Research is directed at understanding how its specific structure—the meta-position of the octyloxy group relative to the hydroxyl group—influences the properties of larger synthesized constructs.
Key research objectives include:
Synthesis of Novel Derivatives: A significant focus is on using this compound as a starting material for synthesizing more complex structures, particularly Schiff bases and other ligands. researchgate.netscispace.comresearchgate.net The goal is to create molecules with specific, predictable properties for applications in materials science and catalysis.
Structural and Spectroscopic Characterization: A crucial aspect of the research involves the detailed analysis of the synthesized derivatives. Techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-visible spectroscopy are employed to elucidate the molecular structure and electronic properties of these new compounds. researchgate.netscispace.com
Theoretical Modeling: Computational methods, such as Density Functional Theory (DFT), are used to complement experimental findings. These theoretical studies help in understanding properties that are not easily studied experimentally, such as molecular orbital energies and electronic transitions, providing deeper insight into the molecule's reactivity and potential applications. researchgate.net
The following tables provide a summary of key identifiers for this compound and a selection of its researched analogs, reflecting the data-driven nature of the academic inquiry.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 16940-23-3 |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol |
| SMILES | CCCCCCCCOc1cccc(c1)O |
| InChI Key | DUKMWRUDBIOMAN-UHFFFAOYSA-N |
Table 2: Research Data on Selected Analogs and Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Research Finding | Reference(s) |
| 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | 2725-22-6 | C₃₃H₃₉N₃O₂ | High-performance UV absorber with strong absorption in UVA and UVB ranges; used to improve UV resistance in polymers like polycarbonate. | haiyi21cn.com |
| 4-(Octyloxy)phenol | 3780-50-5 | C₁₄H₂₂O₂ | Used as an intermediate in the synthesis of polymers and liquid crystals; exhibits antioxidant properties. | ontosight.aicymitquimica.com |
| 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound) | N/A | C₄₄H₅₆N₂O₄ | Synthesized as a symmetric Schiff base and characterized using XRD, NMR, IR, and UV-vis spectroscopies for its structural and optical properties. | researchgate.net |
| 5-((S)-3,7-Dimethyloctyloxy)-2-[[[4-(octyloxy)phenyl]imino]methyl]phenol | N/A | C₃₆H₅₇NO₂ | Investigated as a chiral calamitic liquid crystal; its surface properties and solubility were characterized using inverse gas chromatography. | researchgate.net |
Compound Index
Structure
3D Structure
Properties
CAS No. |
34380-89-7 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-octoxyphenol |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,15H,2-7,11H2,1H3 |
InChI Key |
QFTTTWKZLOQAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Octyloxy Phenol and Its Advanced Derivatives
Strategies for Phenol (B47542) Etherification
The formation of the ether linkage is the fundamental step in synthesizing the parent compound, 3-(Octyloxy)phenol. This is typically achieved by reacting a phenol with an octyl-containing electrophile.
The most common and well-established method for preparing alkyl aryl ethers is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the context of this compound synthesis, the process involves the deprotonation of a phenol, typically resorcinol (B1680541) (1,3-dihydroxybenzene), to form a more nucleophilic phenoxide ion. This is accomplished using a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). libretexts.orgprepchem.com The resulting phenoxide then attacks a primary alkyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, displacing the halide and forming the ether bond. masterorganicchemistry.com
To achieve mono-alkylation and selectively synthesize this compound from a dihydroxy precursor like resorcinol, careful control of stoichiometry is essential. Microwave-assisted procedures have also been employed to facilitate this type of selective alkylation. sci-hub.se A phase-transfer catalyst, like tetra-n-butylammonium bromide, can be used in a biphasic system (e.g., toluene/water) to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. prepchem.com
| Component | Example Reagent | Role in Reaction | Reference |
|---|---|---|---|
| Phenolic Substrate | Resorcinol (1,3-dihydroxybenzene) | Source of the aromatic ring and hydroxyl group | sci-hub.se |
| Alkylating Agent | 1-Bromooctane or 1-Iodooctane | Provides the octyl group | libretexts.orgprepchem.com |
| Base | Potassium Hydroxide (KOH) or Sodium Hydride (NaH) | Deprotonates the phenol to form the nucleophilic phenoxide | libretexts.orgprepchem.com |
| Solvent | Toluene, Dimethylformamide (DMF), or Tetrahydrofuran (THF) | Provides the medium for the reaction | prepchem.comresearchgate.net |
| Catalyst (Optional) | Tetrabutylammonium bromide | Phase-transfer catalyst for biphasic systems | prepchem.com |
Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing alternatives to the classical Williamson synthesis.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org This method can be used to synthesize this compound by reacting 3-halo-phenol with octanol (B41247) or, conversely, by reacting resorcinol with an octyl halide in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper(I) catalysts, often in conjunction with ligands, which allow for milder reaction conditions. wikipedia.orgresearchgate.net Heterogeneous catalysts, such as copper(I) oxide (Cu₂O) nanoparticles supported on graphene, have shown high efficiency and recyclability for Ullmann C-O cross-coupling reactions. rsc.org
The Buchwald-Hartwig amination chemistry has been extended to the formation of aryl ethers (Buchwald-Hartwig etherification). wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a versatile method for C-O bond formation. ethernet.edu.et The reaction typically involves an aryl halide or triflate, an alcohol (like octanol), a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. wikipedia.orgorganic-chemistry.org This method is a powerful alternative to the Ullmann condensation for synthesizing aryl ethers. organic-chemistry.org
| Reaction | Metal Catalyst | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Aryl halide + Alcohol/Phenol | Classic method, modern variants use ligands and have milder conditions. | wikipedia.orgrsc.org |
| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) | Aryl halide/triflate + Alcohol | Requires phosphine ligands; often highly efficient under mild conditions. | wikipedia.orgorganic-chemistry.org |
Multi-Step Organic Synthesis Pathways
This compound serves as a valuable intermediate for the construction of more elaborate molecules, such as liquid crystals, polymers, and biologically active compounds. These syntheses involve incorporating the 3-(octyloxy)phenyl moiety into larger structures through various reactions.
Nucleophilic aromatic substitution (SNAr) is a key strategy for attaching the 3-(octyloxy)phenyl group to an electron-deficient aromatic system. pressbooks.publibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks an aromatic ring that is activated by one or more strong electron-withdrawing groups (e.g., nitro, cyano) located ortho or para to a leaving group (typically a halide). libretexts.org
This compound, acting as a nucleophile (after deprotonation to its phenoxide), can displace a halide from an activated aromatic ring. A prominent example is the synthesis of triazine derivatives, where this compound reacts with 2,4,6-trichloro-1,3,5-triazine (TCT). csic.esontosight.ai The high reactivity of TCT towards nucleophilic substitution allows for the sequential replacement of its chlorine atoms, which can be controlled by temperature. csic.es Similarly, phenols can displace chlorine atoms from other electron-deficient heterocyclic rings like dichloropyrazines. researchgate.net
Palladium-catalyzed cross-coupling reactions are instrumental in creating advanced derivatives by forming new carbon-carbon bonds. A precursor, such as a halogenated version of this compound (e.g., 1-bromo-3-(octyloxy)benzene), can be coupled with various organometallic reagents. While reactions like Suzuki or Stille coupling are common for C-C bond formation, other coupling reactions like the Horner-Wadsworth-Emmons reaction have been used to build complex structures, such as triene moieties, onto a phenyl ether backbone. sci-hub.se These reactions significantly expand the structural diversity of molecules that can be derived from the basic this compound scaffold.
Condensation reactions are widely used to build complex derivatives from functionalized this compound precursors.
Schiff Bases: Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov Advanced derivatives of this compound containing an aldehyde or ketone functional group can be reacted with primary amines or diamines to yield complex Schiff base ligands. researchgate.nettandfonline.com For instance, a ketone derivative of this compound can be condensed with a diamine, such as hexane-1,6-diamine, to produce large, symmetrical tetradentate Schiff bases. researchgate.nettandfonline.com These compounds often exhibit interesting properties for applications in materials science. bohrium.com
Triazines: As mentioned in section 2.2.1, the reaction of this compound with cyanuric chloride (TCT) is a powerful method for creating triazine-based derivatives. csic.es This reaction, which is both a nucleophilic aromatic substitution and a type of condensation, allows for the precise construction of molecules where one, two, or three 3-(octyloxy)phenyl units are attached to a central triazine core. csic.esontosight.ainih.gov This strategy is used to synthesize UV absorbers and other functional materials. nih.gov The synthesis involves a stepwise, temperature-controlled reaction where the first substitution occurs at a low temperature (e.g., 0°C), and subsequent substitutions require higher temperatures. csic.es
| Derivative Type | Reaction Class | Key Precursors | Description | Reference |
|---|---|---|---|---|
| Schiff Bases | Condensation | Aldehyde/ketone of this compound + Primary amine | Formation of an imine (C=N) bond. | nih.govresearchgate.nettandfonline.com |
| Triazines | Nucleophilic Aromatic Substitution / Condensation | This compound + Cyanuric Chloride (TCT) | Stepwise substitution of chlorine atoms on a triazine ring. | csic.esontosight.ainih.gov |
Derivatization Strategies for Functionalized this compound Scaffolds
The modification of this compound into more complex derivatives is achieved through several key synthetic strategies. These methods leverage the reactivity of the phenol and aromatic ring to introduce new functional groups and build larger molecular architectures.
Synthesis of Schiff Base Derivatives of this compound
Schiff bases, characterized by the imine (C=N) functional group, are significant derivatives of this compound, often synthesized through condensation reactions. These reactions typically involve a ketone or aldehyde derivative of this compound reacting with a primary amine.
For instance, a tetradentate benzophenone (B1666685) derivative, 6,6'-(1Z,1'Z)-(butane-1,4-diylbis(azanylyidene))bis(phenylmethanylylidene))bis(this compound), was synthesized by condensing the corresponding ketone with a diamine. tandfonline.com This type of symmetric Schiff base, where both ends of the diamine react to form the imine structure, can be produced in high yields. researchgate.net The general synthesis involves the condensation of a diamine with a ketone in a solvent like tetrahydrofuran. researchgate.net
The resulting Schiff base ligands are characterized using various spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and UV-Vis, as well as X-ray diffraction (XRD) to confirm their structure. tandfonline.comresearchgate.net
Table 1: Examples of Schiff Base Derivatives from this compound Precursors
| Derivative Name | Precursors | Synthesis Method | Reference |
| 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound) | Diamine, Ketone derivative of this compound | Condensation in tetrahydrofuran | researchgate.net |
| 6,6'-(1Z,1'Z)-(butane-1,4-diylbis(azanylyidene))bis(phenylmethanylylidene))bis(this compound) | Diamine, Ketone derivative of this compound | Condensation | tandfonline.com |
Incorporation into Triazine-Based Structures
The this compound moiety can be incorporated into 1,3,5-triazine (B166579) structures, which are known for their use as UV absorbers. A prominent example is 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol. nih.gov
The synthesis of such compounds can be achieved through several routes:
Nucleophilic Substitution: One common method is the condensation of a cyanurate, such as 2,4-dimethylphenyl cyanurate, with a substituted phenol like 5-(octyloxy)salicylaldehyde. This reaction is typically performed under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (120–140°C).
Stepwise Friedel-Crafts type reaction: Another approach starts with cyanuric chloride. In a two-step process, cyanuric chloride is first reacted with resorcinol to form an intermediate like 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. This intermediate is subsequently alkylated to introduce the octyloxy group. google.com A one-pot variation involves reacting cyanuric chloride with resorcinol, followed by the addition of an aromatic compound like m-xylene, to produce a mixture of triazine derivatives. google.com
The resulting triazine derivatives feature a stable heterocyclic core linked to the functionalized phenol, imparting properties like high compatibility with various polymers. ontosight.ai
Table 2: Synthesis of Triazine Derivatives
| Compound Name | Starting Materials | Reaction Type | Reference |
| 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | 2,4-dimethylphenyl cyanurate, 5-(octyloxy)salicylaldehyde | Nucleophilic Substitution | |
| 2,4,6-tris-(2-hydroxy-4-alkoxyphenyl)-1,3,5-triazines | Cyanuric chloride, Resorcinol, Alkylating agent | Friedel-Crafts type reaction and subsequent alkylation | google.com |
Formation of Ester and Carboxylic Acid Derivatives
Ester and carboxylic acid derivatives of this compound are synthesized through standard organic transformations, leveraging the reactivity of the phenolic hydroxyl group. libretexts.org
Esterification: Esters can be formed by reacting this compound or its derivatives with carboxylic acids or their activated forms (e.g., acyl chlorides, anhydrides). transformationtutoring.comresearchgate.net For example, a series of ester derivatives, 4-((1H-tetrazol-5-yl) diazenyl)-2-(alkyl)-phenyl-4-(octyloxy) benzoates, were synthesized by reacting prepared azophenols with 4-octyloxy)benzoic acid in methylene (B1212753) chloride. ekb.eg This highlights a strategy where a more complex phenol derivative is first synthesized and then esterified. General esterification can be achieved by reacting the phenol with an acyl chloride or using a dehydrating coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) when reacting directly with a carboxylic acid. transformationtutoring.comresearchgate.net
Synthesis of Carboxylic Acid Derivatives: While direct carboxylation of the phenol ring is challenging, derivatives containing carboxylic acid groups can be prepared. This often involves using starting materials that already contain the acid functionality or a precursor group that can be converted to a carboxylic acid. The reactivity of carboxylic acid derivatives follows a general trend, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. transformationtutoring.com
Strategies for Quinolines and Other Heterocyclic Fusions
Fusing heterocyclic rings, such as quinolines or phenazines, onto the this compound framework leads to complex polycyclic aromatic systems.
Quinoline (B57606) Synthesis: Quinolines containing the octyloxy group can be synthesized via multi-component coupling reactions. A notable method is the Lewis acid-mediated three-component reaction of an aniline, an aldehyde, and an alkyne. scielo.brscielo.br For instance, derivatives like 8-octyloxy-4-[4-(octyloxy)phenyl]quinoline have been prepared using 4-n-octyloxyaniline, 4-n-octyloxybenzaldehyde, and an alkyne, with catalysts such as FeCl₃ or Yb(OTf)₃. scielo.brresearchgate.net This domino reaction involves imine formation, imine addition, cyclization, and subsequent oxidation to yield the quinoline product. scielo.br Other classical methods for quinoline synthesis, such as the Friedlander or Skraup reactions, can also be adapted for this purpose. organic-chemistry.orgiipseries.org
Other Heterocyclic Fusions: Beyond quinolines, other heterocyclic systems can be formed. Research has shown the synthesis of phenazine (B1670421) derivatives, such as 7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine. acs.org The synthesis protocol for such compounds can involve a Buchwald–Hartwig coupling of a substituted 2-nitroaniline (B44862) with a 1-bromo-2-nitrobenzene (B46134) derivative, followed by reduction and a final tandem-like oxidation to create the heterocyclic phenazine system. acs.org
Table 3: Examples of Heterocyclic Fusion Reactions
| Target Heterocycle | Synthetic Strategy | Key Reagents | Reference |
| Quinolines | Three-component coupling | Aniline, Aldehyde, Alkyne, Lewis acid (FeCl₃ or Yb(OTf)₃) | scielo.brscielo.br |
| Phenazines | Buchwald-Hartwig coupling, reduction, and tandem oxidation | Substituted 2-nitroaniline, 1-bromo-2-nitrobenzene derivative | acs.org |
Chemo- and Regioselectivity in this compound Synthesis
Chemo- and regioselectivity are critical considerations in the synthesis and derivatization of this compound. The positions of the hydroxyl (-OH) and the electron-donating octyloxy (-OC₈H₁₇) groups on the aromatic ring significantly direct the outcome of chemical reactions.
Regioselectivity: The directing effects of the substituents determine where new functional groups will be added to the aromatic ring.
The -OH and -OC₈H₁₇ groups are both ortho, para-directing activators for electrophilic aromatic substitution. The position of substitution is influenced by the steric hindrance and the specific reaction conditions.
In oxidative cross-coupling reactions involving phenolic compounds, the regioselectivity (ortho, meta, or para) can be controlled by the nature of the groups at the ortho-positions of the phenol. researchgate.net
In catalytic C-H functionalization, such as iridium-catalyzed borylation, the regioselectivity is often governed by steric effects rather than electronic properties, which can be exploited to achieve novel functionalization patterns. acs.org
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
In reactions like oxidative polymerization of phenols, a mixture of phenylene (C-C coupling) and oxyphenylene (C-O coupling) units can be formed. The choice of catalyst and reaction conditions can influence the chemoselectivity of this process. researchgate.net
In the synthesis of complex molecules like phenazines, selective reactions such as Buchwald-Hartwig coupling are employed to ensure the desired C-N bond formation occurs without unwanted side reactions. acs.org
Enzymatic reactions can offer high levels of chemo- and regioselectivity. For example, cytochrome P450 enzymes can be evolved to catalyze the hydroxylation of specific C-H bonds with high selectivity, even in complex molecules with multiple potential reaction sites. chimia.ch
By carefully selecting reagents, catalysts, and reaction conditions, chemists can control the chemo- and regioselectivity to synthesize specific, well-defined derivatives of this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Octyloxy Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation
Analysis of the ¹H and ¹³C NMR spectra is fundamental for confirming the molecular structure of 3-(octyloxy)phenol. This involves assigning each observed signal to a specific proton or carbon atom in the molecule.
¹H NMR Spectroscopy would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octyloxy chain. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and octyloxy groups. The multiplicity of these signals (singlet, doublet, triplet, etc.) would arise from spin-spin coupling with neighboring protons, and the coupling constants (J) would provide information about the substitution pattern of the benzene (B151609) ring.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons directly attached to the oxygen atoms (C1 and C3) appearing at a lower field (higher ppm) compared to the other ring carbons.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | 4.5 - 5.5 | Broad Singlet | - |
| H-2 | 6.4 - 6.6 | Doublet of Doublets | ~2.0, ~8.0 |
| H-4 | 6.3 - 6.5 | Doublet of Doublets | ~2.0, ~8.0 |
| H-5 | 7.0 - 7.2 | Triplet | ~8.0 |
| H-6 | 6.4 - 6.6 | Doublet of Doublets | ~2.0, ~8.0 |
| -OCH₂- | 3.9 - 4.1 | Triplet | ~6.5 |
| -OCH₂CH₂ - | 1.7 - 1.9 | Quintet | ~7.0 |
| -(CH₂)₅- | 1.2 - 1.5 | Multiplet | - |
| -CH₃ | 0.8 - 1.0 | Triplet | ~7.0 |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 157 |
| C-2 | 102 - 104 |
| C-3 | 159 - 161 |
| C-4 | 107 - 109 |
| C-5 | 129 - 131 |
| C-6 | 106 - 108 |
| -OCH₂- | 68 - 70 |
| -O(CH₂)₇CH₃ | 14 - 15 |
| Other -(CH₂)n- | 22 - 32 |
Investigation of Intramolecular and Intermolecular Hydrogen Bonding via ¹H NMR Chemical Shifts
The chemical shift of the phenolic hydroxyl (-OH) proton is highly sensitive to hydrogen bonding. In a non-polar solvent and at low concentrations, where intermolecular hydrogen bonding is minimized, the -OH signal is expected to appear at a relatively high field (lower ppm). As the concentration increases or in a hydrogen-bond-accepting solvent (like DMSO-d₆), the signal would shift to a lower field (higher ppm) due to the formation of intermolecular hydrogen bonds. The absence of any groups ortho to the hydroxyl group in this compound means that intramolecular hydrogen bonding is not expected.
Solvent Effects and Temperature Dependence on NMR Signatures
The choice of solvent can significantly influence the NMR spectrum. Aprotic solvents like chloroform-d (B32938) (CDCl₃) would result in different chemical shifts, particularly for the hydroxyl proton, compared to protic solvents like methanol-d₄ (CD₃OD) or hydrogen-bond-accepting solvents like DMSO-d₆. The aromatic proton signals may also experience minor shifts due to solvent-solute interactions.
Temperature also affects the NMR spectrum. An increase in temperature can disrupt intermolecular hydrogen bonding, causing the hydroxyl proton signal to shift to a higher field. This temperature dependence can be used to confirm the assignment of the -OH signal.
Application of Advanced NMR Techniques (e.g., HMBC) for Unequivocal Assignments
Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C signals. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly useful as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for:
Confirming the connectivity between the octyloxy chain and the phenolic ring by observing a correlation between the -OCH₂- protons and the C-3 carbon of the aromatic ring.
Distinguishing between the aromatic protons by observing their long-range couplings to different carbons in the ring.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretches: Absorptions due to the stretching of the aromatic C-H bonds would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octyloxy chain would be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: Characteristic absorptions for the carbon-carbon double bond stretching within the aromatic ring would be found in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the aryl-ether C-O bond and the phenolic C-O bond would result in strong absorptions in the 1000-1300 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern of the benzene ring would give rise to characteristic bands in the 650-900 cm⁻¹ region.
Interactive Data Table: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (Octyl chain) |
| 1580-1600, 1450-1500 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Aryl-O |
| 1000-1100 | C-O Stretch | Alkyl-O |
| 650-900 | C-H Bend (out-of-plane) | Aromatic |
FT-Raman Spectroscopy for Vibrational Mode Analysis
Fourier-transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the study of derivatives of this compound, such as 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound), FT-Raman spectroscopy, in conjunction with FT-IR spectroscopy, provides a comprehensive vibrational analysis. researchgate.net The experimental FT-Raman spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to achieve accurate assignments of the observed vibrational bands. researchgate.net
For instance, in a study of a novel Schiff base derivative of this compound, the experimental FT-Raman spectrum was acquired and a complete vibrational analysis was conducted. researchgate.net This involved assigning the observed bands with the support of potential energy distribution (PED) analysis. researchgate.net The comparison between the experimental and theoretical vibrational spectra provides precise knowledge of the fundamental vibrational modes, leading to a better interpretation of the experimental Raman and IR spectra. researchgate.net
Key vibrational modes for phenolic compounds and their derivatives that can be analyzed using FT-Raman include:
O-H stretching: The position of this band can indicate the presence and strength of hydrogen bonding. researchgate.net
C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in distinct regions of the spectrum. core.ac.uk
Ring vibrations: Vibrations associated with the benzene ring are sensitive to substitution patterns. core.ac.uk
C-O stretching: The stretching vibration of the ether linkage (C-O-C) and the phenolic C-O bond can be identified.
CH₂ and CH₃ deformations: Bending and twisting modes of the octyloxy chain can be observed. core.ac.uk
Potential Energy Distribution (PED) Analysis of Vibrational Spectra
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra. researchgate.net PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net
In the analysis of this compound derivatives, PED analysis, often performed using DFT calculations, is crucial for a definitive assignment of the vibrational bands. researchgate.net For a synthesized derivative, 6-6'-(1E-1'E)-(Propane-1,3Diylbis (Azanylyidene)) Bis (Phenylmethylylidene)) Bis (3-Octyloxy) Phenol), vibrational analysis was carried out with normal coordinate treatment, and the vibrational modes were assigned in the mid-IR region. sinop.edu.tr The vibrational spectra were assigned based on the optimized structure following the Potential Energy Distribution (PED) analysis. researchgate.net
The process typically involves:
Geometry Optimization: The molecular structure is optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). researchgate.net
Frequency Calculation: Vibrational frequencies and normal modes are calculated for the optimized geometry.
PED Calculation: The contribution of each internal coordinate to the potential energy of each normal mode is calculated.
This detailed assignment allows for a deeper understanding of how structural features, such as the octyloxy chain and substitutions on the phenol (B47542) ring, influence the vibrational properties of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Electronic Absorption Properties and Chromophoric Analysis
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu The wavelength and intensity of the absorption bands are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. upi.edu
For this compound and its derivatives, the primary chromophore is the substituted benzene ring. Phenol itself exhibits a maximum absorption (λmax) at approximately 275 nm in the ultraviolet region. docbrown.info The introduction of the octyloxy group and other substituents can alter the energy levels of the π electrons, leading to shifts in the absorption maxima. docbrown.info
In a study of a derivative, 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound), the UV-Vis spectrum was examined as part of its characterization. researchgate.net For another derivative, 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol, the electron-donating octyloxy group contributes to its strong UV absorption properties.
The molar absorptivity (ε) is an important parameter obtained from UV-Vis spectra, as it indicates the probability of a particular electronic transition. upi.edu High molar absorptivity values are characteristic of allowed transitions. upi.edu
Investigations of Electronic Transitions (e.g., π-π, n-π)
The electronic transitions observed in the UV-Vis spectra of this compound and its derivatives are typically of the π→π* and n→π* types. libretexts.org
π→π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are generally intense (high molar absorptivity) and are associated with the conjugated π system of the aromatic ring. libretexts.org
n→π transitions* involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atom of the hydroxyl and octyloxy groups, to an antibonding π* orbital. These transitions are typically less intense than π→π* transitions. upi.edu
In polar solvents, π→π* transitions often exhibit a red shift (a shift to longer wavelengths) due to the stabilization of the more polar excited state. libretexts.org Conversely, n→π* transitions may show a blue shift (a shift to shorter wavelengths) in polar, protic solvents due to the stabilization of the ground state through hydrogen bonding.
For quinoline (B57606) derivatives, which share structural similarities with some derivatives of this compound, absorption bands at around 280 nm and 350 nm have been attributed to π,π* and n,π* transitions, respectively. scielo.br
Photophysical Studies: Laser Flash Photolysis and Triplet State Behavior
Laser flash photolysis (LFP) is a powerful technique for studying the properties and kinetics of transient species, such as excited triplet states and radicals, which are generated upon photoexcitation. irb.hr The technique involves exciting a sample with a short, intense laser pulse and monitoring the subsequent changes in absorbance over time. irb.hr
In studies of related phenolic compounds and quinolines, LFP has been used to characterize their triplet states. For example, in a study of a quinoline derivative, LFP revealed a transient absorption band assigned to the triplet-triplet absorption. scielo.br This transient species was quenched by oxygen, a characteristic feature of triplet states. scielo.br The lifetime of the triplet state can also be determined from the decay kinetics of the transient absorption. scielo.br
The interaction of the triplet state with other molecules can also be investigated. For instance, the triplet state of a quinoline derivative was found to be quenched by phenol, leading to the formation of a semi-oxidized quinoline radical and a phenoxyl radical through an electron transfer process. scielo.br The formation of phenoxyl radicals from phenolic compounds upon photo-induced reactions is a known process that can be monitored by LFP. ufrn.br
Charge Transfer Characteristics in Solution
The presence of both electron-donating (the hydroxyl and octyloxy groups) and electron-accepting moieties within a molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This phenomenon can be studied by examining the solvatochromic behavior of the molecule, which is the change in the absorption and emission spectra with solvent polarity. nih.gov
In polar solvents, the excited state with a larger dipole moment (due to ICT) is stabilized more than the ground state, resulting in a red shift of the fluorescence emission spectrum. uobabylon.edu.iq This leads to a larger Stokes shift (the difference in energy between the absorption and emission maxima) in more polar solvents. frontiersin.org
For derivatives of this compound, the octyloxy group acts as an electron-donating group. In molecules where this is paired with an electron-withdrawing group, significant ICT characteristics can be expected. For example, in certain coumarin (B35378) derivatives containing an octyloxy-substituted phenyl ring, the excitation of the chromophore increases the electron density of its carbonyl groups, indicating charge transfer. iucr.org Similarly, studies on isocyanonaphthol derivatives, including an octyloxy derivative, have shown that internal charge transfer occurs between the electron-donating and electron-withdrawing groups. nih.gov
The study of charge transfer is important as it influences the photophysical properties of the molecule, including its fluorescence quantum yield and excited-state reactivity.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. isric.orgmpg.de Analysis of compounds structurally similar to this compound provides significant insight into its likely solid-state conformation, crystal packing, and the non-covalent interactions that govern its supramolecular architecture.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles in the solid state. msu.edu For instance, the crystal structure of 2-hydroxy-4-(octyloxy)benzophenone, an isomer of a potential derivative, reveals key conformational features that are likely transferable to this compound. nih.gov In such structures, the phenyl ring is typically planar. oup.com The attached octyloxy chain, while flexible, often adopts an extended all-trans conformation to maximize van der Waals interactions and minimize steric hindrance within the crystal lattice. oup.com
The analysis of 4-(octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate, a derivative containing the octyloxyphenyl moiety, shows the 2H-chromene ring system is planar, and the dihedral angle between it and the benzene ring is 21.11 (1)°. iucr.org This indicates that significant twisting between aromatic systems can occur. For this compound, one would expect the C-O-C bond angle of the ether linkage to be approximately 118-120°, and the octyl chain would likely exhibit conformational flexibility.
A representative table of crystallographic data for a related octyloxyphenol derivative is presented below.
| Parameter | Value (for 2-Hydroxy-4-(octyloxy)benzophenone nih.gov) |
|---|---|
| Chemical Formula | C₂₁H₂₆O₃ |
| Molecular Weight | 326.4 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 10.1860 |
| b (Å) | 5.5460 |
| c (Å) | 33.232 |
| β (°) | 98.48 |
| Volume (ų) | Not specified |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, C-H...π)
The crystal packing of phenol derivatives is heavily influenced by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed by the phenolic hydroxyl group (-OH). nih.gov In a crystal of this compound, the -OH group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl or ether linkage can act as an acceptor, leading to the formation of chains or cyclic motifs. nih.goviucr.org
In addition to strong O-H···O hydrogen bonds, weaker interactions such as C-H···π interactions play a crucial role in stabilizing the three-dimensional crystal structure. researchgate.netrsc.org These interactions occur between the C-H bonds of the octyl chain or the phenyl ring and the π-electron system of an adjacent aromatic ring. rsc.orgroyalsocietypublishing.org For example, in the crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, weak C-H···π interactions contribute to the formation of a three-dimensional network. iucr.org The long, hydrophobic octyl chains are also expected to form significant van der Waals interactions, likely leading to segregated hydrophobic regions within the crystal lattice.
| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference |
|---|---|---|---|---|
| Hydrogen Bond | O-H···O | 2.6 - 2.9 | 150 - 180 | psu.edu |
| Hydrogen Bond | O-H···N | ~2.8 | ~144 | psu.edu |
| C-H···π Interaction | C-H···C₆ Ring | 2.5 - 3.0 (H to π-centroid) | > 140 | rsc.org |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.orgiucr.org By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. set-science.com Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. set-science.combsu.edu.az
The analysis can be further decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. scirp.orgbsu.edu.az For phenol derivatives, Hirshfeld analyses consistently show that H···H contacts, arising from the interactions between alkyl chains and aromatic rings, make up the largest percentage of the surface. nih.govnih.gov These are followed by C···H/H···C and O···H/H···O interactions, which correspond to C-H···π forces and hydrogen bonding, respectively. nih.govresearchgate.net
For the related compound 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, the Hirshfeld analysis reveals the following distribution of contacts, which is representative of what would be expected for this compound. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) nih.gov |
|---|---|
| H···H | 41.6 |
| C···H/H···C | 28.1 |
| O···H/H···O | 13.8 |
| C···C | 5.3 |
| N···H/H···N | 4.8 |
| O···C/C···O | 3.8 |
| N···C/C···N | 2.6 |
Complementary Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential technique for confirming the molecular weight of a compound and gaining structural information from its fragmentation patterns. ontosight.ai For this compound (C₁₄H₂₂O₂), the calculated molecular weight is 222.32 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 222.
The fragmentation pattern would be dominated by cleavages characteristic of an alkyl aryl ether. The most prominent fragmentation pathway would likely be the cleavage of the bond beta to the ether oxygen, resulting in the loss of a heptene (B3026448) molecule via a McLafferty-type rearrangement, or the homolytic cleavage of the alkyl chain. A significant peak would be expected at m/z 110, corresponding to the dihydroxybenzene cation radical [HO-C₆H₄-OH]⁺˙ formed after cleavage of the octyl group and rearrangement. Another major fragment would result from the loss of the C₈H₁₇˙ radical, leading to a phenoxy cation at m/z 109 [C₆H₅O₂]⁺.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 222 | [C₁₄H₂₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [C₈H₁₆]⁺˙ | Octene cation radical |
| 110 | [C₆H₆O₂]⁺˙ | Loss of C₈H₁₂ (dihydroxybenzene cation radical) |
| 109 | [C₆H₅O₂]⁺ | Loss of C₈H₁₇˙ radical (phenoxy cation) |
Atomic Force Microscopy (AFM) for Surface Morphology of Assembled Structures
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to image surfaces at the nanoscale. nist.gov It is particularly well-suited for characterizing the surface morphology of self-assembled monolayers (SAMs) of molecules like this compound on various substrates. researchgate.netspmtips.com By adsorbing the molecules onto a surface such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold, the long octyl chains can drive self-assembly into ordered two-dimensional structures. mdpi.com
Using tapping-mode AFM, which minimizes damage to the soft organic layer, one can visualize the resulting surface topography. mdpi.com This can reveal the formation of ordered domains, the packing arrangement of the molecules (e.g., herringbone or lamellar structures), and the presence of surface defects or grain boundaries. spmtips.com AFM can also be used to measure the thickness of the monolayer, providing information about the tilt angle of the molecules relative to the substrate surface. researchgate.net Such studies are crucial for understanding how these molecules organize, which is vital for applications in molecular electronics and sensor technology. mdpi.comnih.gov
| AFM Parameter | Typical Value / Setting | Purpose |
|---|---|---|
| Imaging Mode | Tapping Mode / Non-contact Mode | Minimize sample damage |
| Cantilever Type | Silicon | Standard for imaging stiff monolayers |
| Force Constant | ~40 N/m | Sufficient for stable imaging of organic layers spmtips.com |
| Scan Size | 50 nm - 2 µm | To visualize both molecular packing and larger domain structures |
| Substrate | HOPG, Au(111), Si | Atomically flat surfaces for ordered self-assembly |
Electrochemical Measurements (e.g., Cyclic Voltammetry) for Redox Properties
The electrochemical behavior of phenolic compounds is a critical area of study, providing insights into their antioxidant capabilities and potential for applications in materials science and sensor technology. The redox properties of this compound, like other phenolic derivatives, are primarily governed by the hydroxyl group attached to the benzene ring, which can undergo oxidation. While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, its electrochemical characteristics can be inferred from studies on closely related alkylated phenols and resorcinols.
The electrochemical oxidation of phenols typically involves the formation of a phenoxyl radical through a proton-coupled electron transfer (CPET) mechanism. nih.gov The stability of this radical and the potential at which oxidation occurs are influenced by the nature and position of substituents on the aromatic ring. The electron-donating octyloxy group in the meta-position is expected to influence the electron density of the phenol ring, thereby affecting its oxidation potential.
Studies on similar compounds, such as alkylresorcinols, which are 1,3-dihydroxy-5-alkylbenzene derivatives, have utilized electrochemical detection methods like CoulArray electrochemical detection (CAED) coupled with HPLC. acs.orgacs.org This technique has proven to be highly sensitive for analyzing alkylresorcinols in various samples. capes.gov.brnih.gov The electrochemical detection relies on the redox activity of the phenolic moieties within these molecules. The sensitivity of CAED, with a limit of detection (LOD) of 2 pg injected, surpasses that of UV detection (0.5 ng injected) and fluorescence detection (20 pg injected) for these compounds. acs.org
The general mechanism for the electrochemical oxidation of a phenol involves an initial one-electron transfer to form a phenoxyl radical. uc.pt Subsequent reactions can include dimerization or further oxidation, depending on the experimental conditions such as pH and the nature of the electrode. nih.govuc.pt For phenol itself, oxidation occurs at approximately +0.71 V (vs. Ag/AgCl) in a pH 7.0 phosphate (B84403) buffer. uc.pt The presence of the electron-donating octyloxy group in this compound would likely lower this oxidation potential.
In research focused on more complex derivatives incorporating an octyloxyphenol unit, electrochemical properties have been characterized. For instance, in the development of light-emitting polymers, a dopant was synthesized from 4-(octyloxy)phenol (B1583347), and the resulting polymer's redox behavior was analyzed using cyclic voltammetry. 20.210.105 Similarly, a binuclear Nickel(II) Schiff base complex was synthesized using precursors derived from 4-(octyloxy)phenol, such as 2-amino-4-(octyloxy)phenol and 2-hydroxy-5-(octyloxy)benzaldehyde. mdpi.com While the electrochemical data from these studies reflect the entire complex molecule, they underscore the redox-active nature of the octyloxyphenol moiety.
The table below summarizes findings from the electrochemical analysis of various phenol derivatives, which can serve as a reference for predicting the behavior of this compound.
| Compound/System | Technique | Key Findings | Reference(s) |
| Phenol | Cyclic Voltammetry (CV) | Undergoes oxidation in a single step at Ep1a = +0.71 V (vs. Ag/AgCl) in pH 7.0 phosphate buffer. | uc.pt |
| Alkylresorcinols | HPLC with CoulArray Electrochemical Detection (CAED) | CAED is the most sensitive detection method with LOD of 2 pg and LOQ of 5 pg injected. | acs.org |
| Polycyclic Aromatic Phenols (PAPs) | Cyclic Voltammetry (CV) | Show irreversible oxidation processes with peak potentials ranging from 0.79 V to 1.10 V vs Fe/Fe+. | beilstein-journals.org |
| 2,4,6-tris(phenoxy)-1,3,5-triazine Derivatives | Cyclic Voltammetry (CV) | Electron affinities range from −3.24 eV to −3.58 eV; solid-state ionization potentials range from 7.20 eV to 8.16 eV. | researchgate.net |
These studies collectively suggest that this compound is an electrochemically active compound. Its redox behavior would be characterized by the oxidation of its phenolic hydroxyl group, with the specific oxidation potential being modulated by the electron-donating octyloxy substituent. Detailed cyclic voltammetry studies on pure this compound would be necessary to precisely quantify its oxidation and reduction potentials and to fully elucidate the mechanism of its electrochemical transformations.
Theoretical and Computational Chemistry Studies on 3 Octyloxy Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for predicting molecular structures, spectroscopic data, and other properties with a good balance of accuracy and computational cost. tandfonline.comarxiv.org DFT calculations for 3-(Octyloxy)phenol would typically employ a functional, such as B3LYP or CAM-B3LYP, combined with a suitable basis set (e.g., 6-311G+(d,p)) to provide reliable results. researchgate.netnih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study of this compound is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. joaquinbarroso.com For a flexible molecule like this compound, which possesses a long octyloxy side chain, this process is complex due to the existence of multiple conformers. researchgate.net
A thorough conformational analysis is necessary to identify the most stable conformer(s). nih.gov This is typically achieved by systematically rotating the rotatable bonds, particularly within the octyloxy chain and its connection to the phenol (B47542) ring, and performing geometry optimization for each starting conformation. The relative energies of the resulting conformers are then compared to identify the global minimum and other low-energy isomers that might be populated at room temperature. chemrxiv.org The B3LYP/cc-pVTZ level of theory has proven effective for computational studies on the molecular conformations of phenolic compounds. researchgate.net
Table 1: Representative Data from Geometry Optimization of a Phenol Derivative (Illustrative for this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O (phenol) | 1.365 | ||
| O-H | 0.962 | ||
| C-O-C (ether) | 118.5 | ||
| C-C-O-H | 180.0 | ||
| C-C-O-C | Variable |
Note: The values in this table are illustrative and based on general findings for phenolic ethers. A specific DFT calculation for this compound would provide precise values for its unique structure.
Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)
DFT calculations are instrumental in predicting and helping to interpret various types of spectroscopic data.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. mdpi.com Excellent linear correlations between experimental and computed chemical shifts are often achieved, especially when solvation effects are considered using models like the Polarizable Continuum Model (PCM). researchgate.netliverpool.ac.uk
IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations provide a theoretical infrared (IR) spectrum, where each vibrational mode can be visualized. This aids in the assignment of experimental IR bands to specific molecular motions, such as O-H stretching, C-O stretching of the ether and phenol groups, and various bending modes of the aromatic ring and the alkyl chain. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions responsible for the UV-Vis absorption of this compound.
Table 2: Predicted Spectroscopic Data for a Phenolic Compound (Illustrative for this compound)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) - C-OH | 155-160 |
| ¹H NMR | Chemical Shift (ppm) - OH | 4.5-5.5 |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3600 |
| UV-Vis | λmax (nm) | ~270-280 |
Note: These are typical ranges for phenolic compounds. Precise values for this compound would be obtained from specific DFT and TD-DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. ucsb.edu For this compound, the MEP map would illustrate the electron-rich and electron-deficient regions. Typically, the area around the oxygen atom of the hydroxyl group will be shown as a region of negative electrostatic potential (often colored red), indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. wuxiapptec.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group will exhibit a positive electrostatic potential (often colored blue), highlighting its electrophilic character and role as a hydrogen bond donor. wuxiapptec.com The aromatic ring will show a delocalized π-electron cloud, also a region of negative potential. researchgate.net MEP maps are useful for predicting how the molecule will interact with other molecules, such as solvents or biological receptors. ucsb.edu
Thermodynamic Property Calculations
DFT calculations can be used to predict various thermodynamic properties of this compound at different temperatures. researchgate.net These properties include the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nist.govnist.gov These theoretical values are derived from the calculated vibrational frequencies and are valuable for understanding the stability and energy of the molecule.
Table 3: Calculated Thermodynamic Properties for Phenol (for comparison)
| Property | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (gas) | -96.4 | kJ/mol |
| Standard Entropy (gas) | 314.8 | J/mol·K |
| Heat Capacity (Cp) at 298.15 K (gas) | 103.22 | J/mol·K |
Source: NIST WebBook nist.gov. Similar calculations could be performed for this compound.
Electronic Structure and Reactivity Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, thus it is associated with the molecule's nucleophilicity and its ability to be oxidized. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms, reflecting the high electron density in these regions. researchgate.net
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity and its susceptibility to reduction. The LUMO in this compound is likely to be distributed over the aromatic ring. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netconicet.gov.ar A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
Table 4: Representative Frontier Molecular Orbital Data for a Phenolic Compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are typical energy ranges. The specific values for this compound would be determined by DFT calculations and would be influenced by the octyloxy substituent.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals in a molecule, providing insights into hyperconjugation and charge delocalization. This analysis translates the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and Rydberg orbitals.
In a hypothetical NBO analysis of this compound, researchers would investigate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction to examine would be the hyperconjugation involving the lone pairs of the oxygen atoms (both in the hydroxyl and octyloxy groups) and the antibonding orbitals of the benzene (B151609) ring. This would quantify the electron delocalization from the oxygen atoms into the aromatic system, which influences the molecule's reactivity and electronic properties. The analysis would likely reveal the extent of p-electron delocalization, which is characteristic of phenolic compounds and contributes to their antioxidant properties.
Conceptual Density Functional Theory (CDFT) for Reactivity Indices (e.g., Fukui Functions, Electrophilicity Index)
Conceptual Density Functional Theory (CDFT) provides a framework to understand and predict the chemical reactivity of molecules using various reactivity indices. mdpi.comnih.gov These indices are derived from the change in electron density and are powerful tools for predicting reaction sites.
For this compound, CDFT calculations would yield several important reactivity descriptors:
Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack. ymerdigital.comsemanticscholar.org For this compound, one would expect the Fukui functions to highlight the oxygen atoms of the hydroxyl and ether groups as susceptible to electrophilic attack, while specific carbon atoms on the aromatic ring would be identified as potential sites for nucleophilic or radical interactions.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile. rjpn.org The calculation for this compound would provide a quantitative measure of its electrophilic character, which is influenced by the electron-donating nature of the hydroxyl and octyloxy substituents.
A hypothetical data table of CDFT reactivity indices for this compound might look like this:
| Parameter | Value (arbitrary units) | Interpretation |
| Ionization Potential | X | Energy required to remove an electron. |
| Electron Affinity | Y | Energy released when an electron is added. |
| Chemical Hardness (η) | (X-Y)/2 | Resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | (X+Y)²/(8(X-Y)) | Propensity to accept electrons. |
Note: The values in this table are for illustrative purposes only, as no specific data for this compound was found.
Charge Transfer Studies within Molecular Systems
Charge transfer is a fundamental process in chemical reactions and is crucial for understanding the electronic properties of molecules. In the context of this compound, computational studies would focus on intramolecular charge transfer, particularly between the electron-donating hydroxyl and octyloxy groups and the aromatic ring which acts as an electron acceptor.
These studies often employ methods like Time-Dependent Density Functional Theory (TD-DFT) to analyze electronic transitions. The results would reveal the nature and energy of these transitions, indicating how the electron density is redistributed upon excitation. This information is vital for understanding the molecule's photophysical properties and its potential applications in materials science.
Non-Linear Optical (NLO) Property Predictions
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govjhuapl.edu Computational chemistry plays a key role in predicting the NLO properties of new molecules, guiding the synthesis of promising candidates.
Calculation of First Hyperpolarizability Values
The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. Theoretical calculations can predict this value, providing insight into the NLO potential of a compound. For this compound, the presence of donor (hydroxyl and octyloxy) and acceptor (aromatic ring) groups suggests that it might exhibit NLO properties. Quantum chemical calculations would be used to compute the static and dynamic first hyperpolarizability.
A hypothetical table of calculated NLO properties could be presented as follows:
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | A |
| Polarizability (α) | B |
| First Hyperpolarizability (β) | C |
Note: These are placeholder values as no specific calculations for this compound have been found.
Influence of Molecular Structure and Solvent Polarity on NLO Behavior
The molecular structure and the surrounding solvent environment significantly impact a molecule's NLO properties. researchgate.net The long octyloxy chain in this compound could influence its NLO response due to its electron-donating ability and its effect on molecular packing in the solid state.
Computational studies would model the effect of different solvents on the NLO properties of this compound. researchgate.netnih.gov By performing calculations in various solvent environments (e.g., using a polarizable continuum model), researchers could predict how the first hyperpolarizability changes with solvent polarity. Generally, polar solvents can enhance the NLO response of molecules with significant charge-transfer character.
Solvation and Intermolecular Interaction Modeling
Understanding how a molecule interacts with solvents and with other molecules is crucial for predicting its behavior in solution and in condensed phases. nih.gov Molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for modeling these interactions.
For this compound, solvation modeling would reveal how solvent molecules arrange around the solute, particularly around the polar hydroxyl group and the nonpolar octyloxy chain. This would provide insights into its solubility and how the solvent mediates its interactions with other molecules.
Modeling of intermolecular interactions would focus on the types and strengths of non-covalent interactions that this compound can form, such as hydrogen bonding (via the hydroxyl group) and van der Waals interactions (involving the aromatic ring and the octyloxy chain). utwente.nlutwente.nl These interactions are fundamental to the material's bulk properties, such as its melting point, boiling point, and crystal structure.
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent environment can significantly alter the electronic structure and, consequently, the spectroscopic properties of a solute molecule like this compound. Theoretical studies on related phenolic compounds demonstrate that both non-specific interactions, such as those arising from the solvent's polarity and polarizability, and specific interactions, like hydrogen bonding, play crucial roles.
Computational models, such as those combining Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are employed to simulate the behavior of phenolic compounds in different solvents. These studies on molecules structurally related to this compound reveal that solvent polarity can induce shifts in absorption and emission spectra, a phenomenon known as solvatochromism. For instance, in various phenol derivatives, an increase in solvent polarity can lead to either a red shift (bathochromism) or a blue shift (hypsochromism) in the UV-Vis absorption bands, depending on the change in the dipole moment of the molecule upon electronic transition.
The octyloxy group in this compound, with its long alkyl chain, introduces a significant non-polar character to one part of the molecule, while the phenolic hydroxyl group remains a polar, hydrogen-bonding site. Theoretical calculations would be essential to predict how this structural feature influences solvation. It is expected that the interplay between the hydrophobic octyloxy chain and the hydrophilic phenol group would lead to complex preferential solvation effects in mixed solvent systems.
Quantitative analysis through Linear Solvation Energy Relationships (LSER) using parameters like the Kamlet-Taft solvatochromic parameters (π* for dipolarity/polarizability, α for hydrogen-bond donating acidity, and β for hydrogen-bond accepting basicity) allows for the deconvolution of these different solvent effects. While specific data for this compound is not available, studies on similar molecules show a strong correlation between spectral shifts and these solvent parameters, highlighting the importance of both specific and non-specific solute-solvent interactions.
Table 1: Expected Influence of Solvent Parameters on Spectroscopic Properties of Phenolic Compounds
| Solvent Parameter | Property Influenced | Expected Effect for Phenolic Compounds |
| π * (Dipolarity/Polarizability) | Position of absorption/emission bands | Modulates spectral shifts based on the change in molecular dipole moment between ground and excited states. |
| α (H-bond donating capacity) | Interaction with the phenolic oxygen | Solvents with high α values can form hydrogen bonds with the oxygen atom, potentially causing spectral shifts. |
| β (H-bond accepting capacity) | Interaction with the hydroxyl proton | Solvents with high β values act as hydrogen bond acceptors from the phenolic -OH group, significantly impacting electronic and vibrational spectra. |
Structure Activity/property Relationship Sar/spr of 3 Octyloxy Phenol Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Rational QSAR (RQSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of phenolic compounds relates to their biological or chemical activity. nih.gov These methodologies employ statistical models to correlate physicochemical properties of molecules with their observed activities. nih.gov For phenolic derivatives, QSAR models often incorporate calculated parameters such as the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)) of the parent compound, and the energy of the lowest unoccupied molecular orbital of its radical (E(lumo-r)). nih.gov These parameters help in estimating properties like redox potentials or antioxidant activities. nih.gov
Receptor-based 3D-QSAR strategies represent an advanced approach, integrating structure-based drug design with traditional 3D-QSAR analysis. science.gov This method computes the binding interactions between a ligand, such as a 3-(octyloxy)phenol derivative, and a receptor to generate structure-based descriptors for the QSAR models. science.gov In the context of this compound derivatives, QSAR models can identify which molecular fragments and their corresponding electronic properties, such as the phenolic hydroxyl group, significantly contribute to a specific activity or toxicity. nih.gov By analyzing these relationships, it is possible to discriminate between different mechanisms of action. nih.gov The ultimate goal of these computational approaches is to build predictive models that can guide the design and discovery of new molecules with enhanced or targeted activities. science.gov
Influence of Octyloxy Chain Length and Positional Isomerism on Properties
The length of the alkoxy chain and its position on the phenol (B47542) ring are critical determinants of the properties of octyloxyphenol derivatives. The long, hydrophobic octyl chain significantly influences physical properties like solubility, with increased chain length generally leading to decreased solubility in water. solubilityofthings.com
In the field of liquid crystals, the length of the terminal alkyl chain plays a crucial role in determining mesogenic behavior. Studies on similar Schiff base derivatives show that shorter alkyl chains often result in nematic phases, while increasing the chain length can induce smectic phases. tandfonline.comresearchgate.net For instance, in one series of compounds, those with alkyl chains of 2-8 carbons exhibited a nematic phase, whereas a compound with an octyl chain (n=8) began to show a smectic C phase. researchgate.net This demonstrates that the octyloxy chain is at a transitional length where different liquid crystalline phases can emerge.
Positional isomerism—referring to the attachment of the octyloxy group at the ortho (2-), meta (3-), or para (4-) position—profoundly impacts the molecule's shape, electronic properties, and biological activity. nih.govnih.gov The arrangement of substituents affects intermolecular interactions, which can modulate properties like antibacterial efficacy. nih.gov For example, studies on other amphiphilic molecules have shown that changing the substituent positions can lead to significant variations in activity against different bacterial strains. nih.gov Similarly, the position of the hydroxyl group in other phenolic structures like 4-chromanones is a determining factor for antibacterial activity; a hydroxyl group at the 5-position can lead to inactivity due to intramolecular hydrogen bonding, which is not possible with 6- or 7-OH isomers. acs.org This highlights how the specific placement of the octyloxy and hydroxyl groups in this compound is key to its unique properties compared to its 2- and 4-isomers.
Table 1: Effect of Alkyl Chain Length on Transition Temperatures in Phenyldiazenyl Phenol Derivatives
| Alkyl Chain | Transition | Temperature (°C) |
|---|---|---|
| n-Ethyl (9a) | Cr-I | 181 |
| n-Butyl (9b) | Cr-I | 159 |
| n-Hexyl (9c) | Cr-Sm & Sm-I | - |
Data derived from a study on 4-((E)-phenyldiazenyl)-2-((E)-((4-(alkyloxy)phenyl)imino)methyl)phenol derivatives, showing a trend of decreasing transition temperatures with increasing chain length. tandfonline.com
Impact of Phenolic Hydroxyl Group and its Substitutions on Activity
The phenolic hydroxyl (-OH) group is a cornerstone of the activity of this compound and its derivatives. This functional group is directly involved in many of the chemical and biological activities of phenols, including their well-known antioxidant properties. ontosight.aicymitquimica.com The antioxidant activity of phenolic compounds is largely dependent on the number and position of hydroxyl groups on the aromatic ring. mdpi.com The -OH group can donate a hydrogen atom to neutralize free radicals, a key mechanism in its antioxidant function. nih.gov
The presence and position of the hydroxyl group are critical for biological interactions. For example, in certain complex organic molecules, the introduction of a phenolic hydroxyl group was found to increase antiproliferative activity and binding affinity to protein kinase C (PKC) isozymes. kagawa-u.ac.jp Conversely, removing the phenolic hydroxyl group in a simplified analogue of aplysiatoxin (B1259571) did not diminish its binding to PKCδ or its antiproliferative activity, but it did reduce its anti-tumor-promoting activity, suggesting the -OH group is crucial for specific biological pathways. nih.gov
Substitution or protection of the phenolic hydroxyl group can significantly alter a compound's activity. For instance, methylation of hydroxyl groups in flavonoids has been shown to weaken or eliminate their antibacterial activity, indicating the free -OH group is essential. mdpi.com The acidity of the phenol, which is influenced by other substituents on the ring, also plays a crucial role in its reactivity, particularly in electrophilic aromatic substitution reactions. solubilityofthings.com Furthermore, the hydroxyl group can form intramolecular hydrogen bonds, which can affect molecular conformation and, consequently, biological activity. acs.orgkagawa-u.ac.jp
Relationship Between Molecular Conformation and Functional Properties
In many phenolic derivatives, a planar geometry is often the most stable conformation, as it allows for stabilizing π-electron delocalization between the aromatic ring and its substituents. uc.pt The orientation of the hydroxyl group is also critical; it is often coplanar with the aromatic ring, which can facilitate stabilizing intramolecular hydrogen bonds. uc.pt These conformational preferences are not merely structural details but have significant implications for biological activity. For instance, theoretical calculations on phenolic esters have shown that the most energetically favored structures possess a zig-zag conformation for the alkyl chain and a specific orientation for the benzene (B151609) hydroxyl groups. uc.pt
The relationship between conformation and function is also evident in how these molecules interact with biological membranes. Cannabinoid analogs, which share the phenolic feature, orient themselves within cell membranes in a way that the phenolic hydroxyl group plays a significant role in determining the geometry of the interaction. scribd.com This demonstrates that the molecular conformation directly influences how the compound is positioned to exert its biological effect.
Role of Electronic and Steric Factors on Activity Modulation
The activity of this compound derivatives is modulated by a combination of electronic and steric factors. Electronic effects arise from the electron-donating or electron-withdrawing nature of substituents on the phenol ring, while steric effects relate to their size and spatial arrangement. rsc.org
The electron-donating nature of the octyloxy group (via resonance) and the hydroxyl group influences the electron density of the aromatic ring, affecting its reactivity in processes like electrophilic aromatic substitution. The electronic properties of the phenolic hydroxyl group (C-O-H) have been found to be a significant factor in the toxicity of phenol derivatives. nih.gov The presence of electron-withdrawing substituents can enhance the acidity of the phenolic proton, making the compound more reactive in certain acid-base reactions. solubilityofthings.com
Chemical Reactivity and Reaction Mechanisms of 3 Octyloxy Phenol
Oxidation Pathways and Radical Formation
The presence of the phenolic hydroxyl group makes 3-(Octyloxy)phenol susceptible to oxidation, a process that typically proceeds through the formation of a phenoxyl radical. This radical intermediate is central to its antioxidant activity and other chemical transformations.
Kinetics and Mechanism of Phenoxyl Radical Generation
The generation of a phenoxyl radical from a phenolic compound is a key step in its oxidation. This can be initiated by various means, including reaction with other free radicals, enzymatic action, or photochemical processes. nih.govrsc.org For phenolic compounds, the primary mechanism often involves the abstraction of the hydrogen atom from the hydroxyl group, a process known as Hydrogen Atom Transfer (HAT). beilstein-journals.org
The general mechanism can be represented as: Ar-OH + R• → Ar-O• + RH where Ar-OH is the phenol (B47542) (this compound), R• is an initiating radical, and Ar-O• is the resulting phenoxyl radical.
The rate of this reaction is influenced by the bond dissociation enthalpy (BDE) of the O-H bond. Substituents on the aromatic ring can modulate this BDE. The octyloxy group at the meta-position, being an electron-donating group, can influence the stability of the resulting phenoxyl radical through resonance and inductive effects. The stability of the phenoxyl radical is a crucial factor, as more stable radicals are formed more readily. scienceopen.com
Studies on similar phenolic structures, such as tyrosine derivatives, have shown that the rate of phenoxyl radical formation can be pH-dependent, with the deprotonated phenoxide form exhibiting greater electron-donating reactivity. akjournals.com The rate constants for the formation of phenoxyl radicals vary depending on the specific phenol and the oxidizing agent. For instance, laser flash photolysis studies on various phenols have been used to determine these kinetic parameters. nih.govcdnsciencepub.com In one study, the reaction of a substituted phenol with the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl) showed a primary reaction rate constant of 0.18 L/(mol·s) at 20 °C. cdnsciencepub.com
The formation of the phenoxyl radical from this compound is a critical step that dictates its subsequent reaction pathways, including its role as an antioxidant.
Antioxidant Mechanisms and Radical Scavenging Capabilities
Phenolic compounds are well-known antioxidants, capable of inhibiting oxidation processes by scavenging free radicals. frontiersin.orgacs.org The antioxidant activity of this compound stems from its ability to donate its phenolic hydrogen to a free radical, thereby neutralizing it and forming a more stable, resonance-stabilized phenoxyl radical. scienceopen.commdpi.com
The primary mechanisms for radical scavenging by phenolic antioxidants are:
Hydrogen Atom Transfer (HAT): As described above, the phenol donates a hydrogen atom to the radical. This is a key mechanism for scavenging peroxyl radicals, which are involved in lipid peroxidation. beilstein-journals.orgnih.govmdpi.com ArOH + ROO• → ArO• + ROOH
Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation. This is often followed by proton loss to yield the phenoxyl radical. nih.govmdpi.com ArOH + R• → [ArOH]•+ + R:⁻ [ArOH]•+ → ArO• + H⁺
| Mechanism | Description | General Reaction |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, neutralizing it. This is a one-step process. nih.govmdpi.com | ArOH + R• → ArO• + RH |
| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical, forming a radical cation, which then typically deprotonates. nih.govmdpi.com | ArOH + R• → [ArOH]•+ + R:⁻ |
Reaction Kinetics and Mechanistic Modeling
Understanding the kinetics of reactions involving this compound is essential for predicting its behavior under various conditions. This involves determining rate laws, activation energies, and developing models for complex reaction sequences.
Rate Laws and Activation Energies for Reactions Involving Phenols
The rate of a chemical reaction is described by a rate law, which expresses the rate as a function of the concentration of the reactants and a rate constant (k). solubilityofthings.comlibretexts.org For a reaction involving a phenol (PhOH) and another reactant (B), the rate law might take the form:
Rate = k[PhOH]ˣ[B]ʸ
The rate constant, k, is temperature-dependent, as described by the Arrhenius equation: solubilityofthings.com
k = Ae(-Ea/RT)
where A is the pre-exponential factor, Eₐ is the activation energy, R is the universal gas constant, and T is the absolute temperature. The activation energy represents the minimum energy required for a reaction to occur. utdallas.edu A lower activation energy leads to a faster reaction rate.
Kinetic studies on related phenolic compounds provide insight into the potential values for these parameters. For example, the activation energies for the reaction of 4-isopropyl-2,6-di-t-butylphenol with DPPH and its reverse reaction were found to be 6.8 ± 0.6 kcal/mole and 6.0 ± 1.0 kcal/mole, respectively. cdnsciencepub.com
| Reaction | Parameter | Value | Reference Compound |
|---|---|---|---|
| Phenol + DPPH → Phenoxyl• + DPPH-H | Activation Energy (Eₐ) | 6.8 ± 0.6 kcal/mole | 4-isopropyl-2,6-di-t-butylphenol cdnsciencepub.com |
| Phenoxyl• + DPPH-H → Phenol + DPPH | Activation Energy (Eₐ) | 6.0 ± 1.0 kcal/mole | 4-isopropyl-2,6-di-t-butylphenol cdnsciencepub.com |
| Oxidation of Phenols | Isokinetic Temperature (β) | 351.6 K | Phenol researchgate.net |
| Oxidation of Phenoxy Acetic Acids | Isokinetic Temperature (β) | 309.9 K | Phenoxy Acetic Acid researchgate.net |
Reaction Network Models for Complex Transformations
The oxidation or degradation of this compound can involve multiple sequential and parallel reactions, forming a complex reaction network. For instance, the initial phenoxyl radical can undergo further reactions, leading to dimerization, polymerization, or cleavage of the aromatic ring. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The aromatic ring of this compound is susceptible to substitution reactions, with its reactivity pattern dictated by the electronic properties of the hydroxyl and octyloxy substituents.
Electrophilic Aromatic Substitution
The hydroxyl (-OH) and octyloxy (-OR) groups are both electron-donating and therefore strongly activate the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). organicmystery.comucalgary.ca They are both ortho, para-directors. In this compound, the incoming electrophile will be directed to the positions ortho and para to the powerful -OH group, which is a stronger activator than the -OR group. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6.
Common EAS reactions for phenols include:
Halogenation: Phenols react readily with halogens like bromine, often without a catalyst, which can lead to polysubstitution. mlsu.ac.in
Nitration: Reaction with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols. mlsu.ac.inncert.nic.in
Sulfonation: The position of sulfonation can be temperature-dependent. mlsu.ac.in
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring. libretexts.orgchemistrysteps.com
The high reactivity of the phenol ring means that mild reaction conditions are often sufficient and necessary to avoid over-reaction or oxidative decomposition. ucalgary.ca
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings like that of this compound. rutgers.edu This type of reaction typically requires an aromatic ring that is deactivated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.com Since this compound contains two activating groups and no strong electron-withdrawing groups, it is not a suitable substrate for NAS under typical conditions. The cleavage of the ether bond can occur under harsh acidic conditions, but this is a cleavage reaction rather than a substitution on the ring itself. youtube.com
Hydrogen Bonding Effects on Chemical Reactivity
The chemical reactivity of this compound is significantly influenced by the presence of its hydroxyl (-OH) group, which actively participates in hydrogen bonding. This non-covalent interaction plays a critical role in modulating the molecule's behavior in chemical reactions by altering electron density, stabilizing intermediates, and influencing reaction mechanisms. The hydroxyl group can act as both a hydrogen bond donor, using its partially positive hydrogen atom, and a hydrogen bond acceptor, using the lone pairs of electrons on its oxygen atom. scirp.orglibretexts.orgsavemyexams.com
The formation of intermolecular hydrogen bonds with solvents or other reactants can alter the bond lengths and electron density on the atoms of the phenolic system, which in turn influences chemical reactivity. scirp.org The donation of the phenolic hydrogen to a hydrogen bond acceptor (like a solvent molecule) increases the polarization of the O-H bond, making the hydrogen more acidic and the oxygen more electron-rich. docbrown.info Conversely, when the phenolic oxygen acts as a hydrogen bond acceptor, it can increase the electron density on a reaction partner.
Hydrogen-bond catalysis is a key concept where these interactions accelerate and control organic reactions. wikipedia.org For this compound, hydrogen bonding can stabilize anionic intermediates and transition states that form during a reaction. wikipedia.org For instance, in a reaction where the phenoxide ion is formed, hydrogen-bonding solvents can solvate and stabilize this ion, thereby facilitating reactions that proceed through its formation. libretexts.org The strength and nature of these hydrogen bonds can be probed using techniques like NMR spectroscopy, where changes in the chemical shift of the hydroxyl proton are indicative of the hydrogen-bonding state. rsc.orgnih.gov
The reactivity of this compound in proton-coupled electron transfer (PCET) reactions is also governed by hydrogen bonding. nih.gov In these mechanisms, the transfer of a proton and an electron can occur in a concerted fashion. Hydrogen bonding can significantly reduce the reorganization energy required for this process, providing a lower energy barrier and accelerating the reaction rate. nih.gov This is particularly relevant in oxidation reactions of phenols.
The interaction energy of hydrogen bonds formed by phenols varies depending on the hydrogen bond acceptor. Theoretical calculations on phenol-water complexes show that the interaction is significant and exothermic, indicating a stable bond. scirp.org The octyloxy group at the meta-position in this compound is primarily an electron-donating group through the inductive effect, which slightly decreases the acidity of the phenolic proton compared to unsubstituted phenol. This modification can subtly alter the strength of the hydrogen bonds it forms, consequently affecting reaction kinetics.
Table 1: Computed Interaction Energies for Phenol-Water Hydrogen Bond Models This table, based on data for phenol, illustrates the typical interaction energies involved in hydrogen bonding, which are analogous for this compound. The interaction energy quantifies the strength of the hydrogen bond.
| Model Description | Interaction Energy (Gas Phase, kcal/mol) | Interaction Energy (Aqueous Phase, kcal/mol) |
| Phenolic -OH as H-bond donor to water (-OH-----OH₂) | -8.41 | -7.94 |
| Water as H-bond donor to phenolic oxygen (O-----HOH) | -5.23 | -5.01 |
| Phenolic -OH interacting with π-system of another ring | -2.75 | -2.61 |
Data derived from quantum mechanical studies on phenol-water complexes. scirp.org The negative values indicate an attractive, stabilizing interaction.
Table 2: Effect of Hydrogen Bonding on Phenolic O-H Bond Properties Hydrogen bonding directly affects the physical and spectroscopic properties of the O-H bond. This table summarizes these effects, which are foundational to understanding its reactivity.
| Property | No Hydrogen Bond (Gas Phase) | With Hydrogen Bond (e.g., in DMSO) | Rationale |
| O-H Bond Length | Shorter | Longer | The hydrogen bond weakens the covalent O-H bond as the hydrogen is pulled toward the acceptor atom. scirp.org |
| O-H Stretching Freq. (IR) | Higher (~3650 cm⁻¹) | Lower (~3200-3500 cm⁻¹) | A weaker, longer bond requires less energy to vibrate, resulting in a lower frequency absorption. This is a classic diagnostic tool for hydrogen bonding. wiley-vch.de |
| ¹H NMR Chemical Shift (δ) | Lower (~4-5 ppm) | Higher (~7-9 ppm or more) | The hydrogen atom is deshielded by the electronegative acceptor atom in the hydrogen bond, causing its resonance to appear at a higher chemical shift (downfield). rsc.orgnih.gov |
The values are typical for phenols and illustrate the general trends.
Advanced Research Applications of 3 Octyloxy Phenol in Materials Science
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits, is a field where 3-(octyloxy)phenol and its derivatives show significant promise. The ability of these molecules to spontaneously form ordered structures through non-covalent interactions is at the heart of their application in this domain.
Formation of Nanoparticles, Micelles, and Polymer Networks
The amphiphilic character of molecules containing the this compound moiety, with a polar head (phenol) and a nonpolar tail (octyloxy group), makes them candidates for self-assembly into various nanostructures in solution. trdizin.gov.tr This behavior is foundational to the formation of nanoparticles, micelles, and polymer networks.
The formation of micelles is a classic example of the self-assembly of amphiphilic molecules. In aqueous solutions, these molecules can aggregate to form spherical structures where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer surface. Research on the aggregation behavior of related compounds, such as sodium 3-(octyloxy)-4-nitrobenzoate, provides insight into the micellization process.
The principles of supramolecular self-assembly also extend to the creation of more complex structures like polymer networks. Through hydrogen bonding and other non-covalent interactions, monomers containing the this compound unit can potentially form extended one-, two-, or three-dimensional networks. These self-assembled polymer systems are of interest for applications in areas like drug delivery and sensing. trdizin.gov.tr
Furthermore, the self-assembly of these molecules can be utilized to create nanoparticles with well-defined sizes and shapes. These nanoparticles can be formed through processes like polymer-metal-organic framework self-assembly (PMOFSA), offering a route to hybrid materials with tailored functionalities. rsc.org The ability to control the assembly process at the nanoscale is crucial for the development of advanced materials for a variety of high-tech applications. mdpi.com
Design of Liquid Crystalline Materials and Mesogenic Properties
The incorporation of the this compound moiety into larger molecular structures has been shown to induce or modify liquid crystalline properties. The long, flexible octyloxy chain plays a crucial role in promoting the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The length of such alkoxy chains is a key factor in determining the type and stability of the liquid crystal phase. researchgate.net
Research has demonstrated that derivatives of this compound can exhibit various mesophases. For instance, a study on chiral salicylaldimine-based liquid crystals, specifically 5-((S)-3,7-dimethyloctyloxy)-2-[[[4-(octyloxy)phenyl]imino]methyl]phenol, has shown the presence of a chiral smectic C* (SmC*) mesophase. tintoll.com In other systems, the introduction of an octyloxy chain has led to the observation of nematic and smectic A phases. researchgate.net
The synthesis of ionic liquid crystals has also utilized this compound as a starting material. windows.net The interplay between the ionic interactions and the micro-segregation of the aliphatic chains and aromatic cores can lead to complex and potentially useful mesomorphic behavior.
The following table summarizes the mesogenic properties of some compounds containing the octyloxy-phenol structural motif:
| Compound | Mesophase Type(s) | Transition Temperatures (°C) |
| Bis[4-(n-octyloxyphenyl)]cuneane-2,6-dicarboxylates | Smectic A, Nematic | Not specified |
| (S)-5-alkyloxy-2-[{4-(2-methylbutoxy)phenylimino}methyl]phenol homologs | Smectic C* | Varies with homolog |
| 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid dimer | Smectic A, Nematic | SmA to N: 249.8 (cooling), N to I: 261.2 (cooling) |
This table presents data for compounds structurally related to this compound to illustrate the influence of the octyloxy-phenol moiety on mesogenic properties.
Dendrimer Synthesis and Supramolecular Behavior
Dendrimers are highly branched, well-defined macromolecules that have found applications in various fields, including catalysis and drug delivery. wikipedia.org The synthesis of dendrimers can be achieved through convergent or divergent approaches, leading to structures with a precise number of terminal groups. mdpi.commdpi.com
While direct synthesis of dendrimers from this compound is not widely reported, research on analogous structures provides strong evidence for its potential in this area. For example, biologically active benzamide-based Janus-type dendrimers have been synthesized using a convergent approach with peripheral groups containing long octyloxy chains, specifically 3,4,5-tris(octyloxy)phenyl moieties. mdpi.com This functionalization enhances the amphiphilic character of the dendrimer, promoting self-assembly into various supramolecular architectures. mdpi.com
The general structure of a dendrimer consists of a central core, interior branching units, and outer functional groups. The incorporation of this compound at the periphery could impart amphiphilic properties, driving the self-assembly of these dendrimers into larger, ordered structures.
Organic Electronic and Photonic Materials
The electronic and photophysical properties of molecules can be finely tuned through chemical modification. The this compound scaffold has been incorporated into various functional materials for applications in organic electronics and photonics, serving roles from UV protection to active components in light-emitting diodes and solar cells.
Development as Ultraviolet (UV) Absorbers and Stabilizers
One of the most established applications for derivatives of this compound is as ultraviolet (UV) absorbers. These compounds are added to polymeric materials to protect them from the degrading effects of UV radiation, thereby extending their lifespan and maintaining their physical properties.
A prominent example is the compound 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol, commercially known as UV-1164. tintoll.comuvabsorber.com This triazine-based UV absorber is highly effective due to its strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum. It exhibits low volatility and excellent compatibility with a wide range of polymers, including polyesters, polycarbonates, and nylons. tintoll.comuvabsorber.com
The mechanism of action for these UV absorbers involves the absorption of harmful UV radiation and its dissipation as thermal energy through a process of reversible intramolecular proton transfer. greenchemicals.eu This prevents the photo-oxidation of the polymer matrix.
The table below lists some UV absorbers based on the octyloxy phenol (B47542) structure and their applications:
| Chemical Name | Commercial Name(s) | Polymer Applications |
| 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | UV-1164, Cyasorb UV-1164, PowerSorb™ 1164 | Polyethylene (B3416737), Polycarbonate, Polyesters, Polyamide, ABS, PMMA, Automotive clear coats, Powder coatings tintoll.comuvabsorber.comspecialchem.com |
| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | GC UV 1577 | Polyamide, ABS, PBT, PPE specialchem.com |
Note: The second entry contains a hexyloxy group, which is structurally similar to the octyloxy group and illustrates the general applicability of this class of compounds.
Exploration in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The tunable electronic properties of molecules containing the this compound moiety make them interesting candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
In the context of OLEDs, derivatives of this compound can be incorporated into the emissive layer or other functional layers of the device. For instance, soluble flavanthrone (B36509) derivatives with octyloxy substituents have been used as guest molecules in a host-guest type OLED, demonstrating efficient green electroluminescence. worktribe.com While not a direct derivative of this compound, this research highlights the utility of the octyloxy group in rendering complex aromatic molecules solution-processable, a key requirement for the fabrication of large-area devices. The triazine core found in some this compound derivatives is also known to possess electronic and photonic properties suitable for OLED applications. trdizin.gov.tr
In the realm of organic solar cells, a chiral liquid crystalline compound, (S)-5-octyloxy-2-[{4-(2-methylbuthoxy)-phenylimino}-methyl]-phenol, which is a derivative of this compound, has been investigated as an additive in bulk-heterojunction solar cells based on P3HT:PCBM. The addition of this liquid crystalline compound was found to increase the charge-carrier mobility of the active layer, which is a critical parameter for efficient solar cell performance.
Furthermore, derivatives of this compound are being explored as hole-transporting materials in perovskite solar cells. trdizin.gov.tr The rational design of these molecules allows for the fine-tuning of their optoelectronic properties, which is crucial for optimizing the performance of these next-generation photovoltaic devices. nih.gov
Applications in Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light, a phenomenon crucial for technologies like frequency conversion and optical switching. numberanalytics.comias.ac.in The development of organic NLO materials often involves creating molecules with a high degree of polarizability. While this compound itself is not a primary NLO material, its structure is a valuable building block for synthesizing more complex NLO-active molecules.
| Compound | NLO Property Investigated | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Octa-octyloxy phthalocyanine (B1677752) free base | Third-order nonlinear optical properties | Exhibited strong nonlinear absorption and refraction. | Optical Limiting Materials | researchgate.net |
Potential in Fluorescent Materials and Dyes
The this compound moiety is instrumental in the synthesis of advanced fluorescent materials and dyes, primarily by enhancing solubility and photostability. acgpubs.orgchemicalbook.com Fluorescent dyes are often large, planar molecules that can suffer from aggregation and poor solubility, limiting their application. The introduction of a long alkyl chain like an octyloxy group mitigates these issues.
A key application is in the formulation of UV absorbers that also enhance the performance of other dyes. The compound 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol, known commercially as UV-1164, is a high-performance UV absorber derived from a hydroxyphenyl-triazine structure. chemicalbook.com It is frequently used to improve the light fastness of organic pigments and dyes in synthetic fibers like polypropylene (B1209903) (PP), polyamide (PA), and polyethylene terephthalate (B1205515) (PET) during mass dyeing. chemicalbook.com
Furthermore, the octyloxyphenol structure is a key intermediate in synthesizing coumarin-based fluorescent dyes. acgpubs.orgiucr.org Coumarins are an important class of fluorophores used as laser dyes and molecular sensors. iucr.orguminho.pt Research has demonstrated the synthesis of 4-(octyloxy)phenyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, a highly fluorescent compound. acgpubs.org The incorporation of the 4-octyloxyphenol into the coumarin (B35378) structure was specifically intended to increase the solubility of the final dye molecule. acgpubs.org This improved solubility is crucial for creating solid-state fluorescent materials, where dyes are dissolved in a polymer matrix. google.com
| Derivative/System | Function | Key Advantage Conferred by Octyloxy Group | Reference |
|---|---|---|---|
| 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | UV absorber and dye stabilizer | Increases light fastness of pigments and dyes in polymers. | chemicalbook.com |
| 4-(Octyloxy)phenyl coumarin-3-carboxylates | Fluorescent Dye Component | Enhances solubility, leading to highly fluorescent properties. | acgpubs.org |
Polymer Chemistry Applications
Utilization as Monomers for Polymer Synthesis (e.g., Polyepoxides, Functional Polymers)
The bifunctional nature of this compound—a reactive phenol group and a modifiable aromatic ring—makes it a valuable monomer for creating specialized polymers. rsc.org Phenolic compounds have long been used as monomers for resins, and modern derivatives like this compound allow for the synthesis of polymers with tailored properties. rsc.org
One significant application is in the creation of polyepoxides. A patent describes ethers of epoxy-substituted phenols and their resulting polymers, explicitly listing 1-octyloxy-2,4,6-tri(2,3-epoxybutyl)benzene as a novel polyepoxide compound. google.com In this structure, the octyloxyphenol core is functionalized with multiple epoxy groups, which can then undergo ring-opening polymerization to form a cross-linked thermoset material.
The compound also serves as a precursor for monomers used in the synthesis of advanced functional polymers. In one study, a hyperbranched conjugated polymer was synthesized from an AB₂-type monomer, 3-((3,5-dibromo-4-(octyloxy)phenyl)ethynyl)-6-ethynyl-9-octyl-9H-carbazole. nih.gov This monomer, which incorporates a 4-(octyloxy)phenol (B1583347) derivative, was polymerized via a Sonogashira reaction to produce a prepolymer with specific photophysical and electrochemical properties, including a distinct fluorescence emission at 483 nm. nih.gov Such functional polymers are investigated for applications in organic electronics and porous materials. nih.govontosight.ai
Compatibility and Integration within Polymer Matrices
A critical aspect of using additives in polymers is ensuring their uniform dispersion and integration within the host matrix. The chemical structure of this compound, specifically its long, nonpolar octyloxy tail, significantly enhances its compatibility with a wide range of polymers. chemicalbook.com
This principle is well-demonstrated by the commercial success of UV absorbers like UV-1164, which contains the 5-(octyloxy)phenol moiety. This additive is noted for its excellent compatibility with various polymers, including polyamide (PA), polycarbonate (PC), polyethylene (PE), and polyethylene terephthalate (PET). chemicalbook.comspecialchem.com The octyloxy chain imparts lipophilicity, allowing the molecule to dissolve effectively within the polymer matrix rather than migrating to the surface. This high compatibility prevents processing issues such as "plate-out" (the deposition of additive on manufacturing equipment) and ensures the longevity of the additive's function within the final product. chemicalbook.com The effective integration of such additives is crucial for creating durable polymer composites that resist degradation from environmental factors like UV radiation. rsc.org
| Additive | Polymer Matrix | Compatibility Level | Key Benefit | Reference |
|---|---|---|---|---|
| 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol (UV-1164) | Polyethylene (PE) | Excellent | Prevents processing issues and ensures uniform protection. | chemicalbook.com |
| Polycarbonate (PC) | Excellent | Enhances UV stability without phase separation. | specialchem.com | |
| Polyamide (PA) | High | Suitable for engineering plastics. | chemicalbook.com | |
| Polyethylene terephthalate (PET) | High | Low volatility and high permanence. | chemicalbook.com |
Sensing and Diagnostic Tool Development
The unique properties of this compound and its derivatives are being explored for the development of advanced sensors and diagnostic tools. Its potential lies in its use as a component in fluorescent probes and as a monomer for creating functional polymer films for electrochemical sensing. iucr.orgontosight.ai
The synthesis of fluorescent sensors is a promising area. As previously noted, coumarin derivatives synthesized from octyloxyphenols are highly fluorescent. acgpubs.orgiucr.org The fluorescence of such molecules can be designed to change in the presence of a specific analyte, making them effective as molecular fluorescent sensors. iucr.org The amphiphilic nature of molecules containing both a polar phenol head and a nonpolar octyloxy tail can also be exploited. This structure allows them to interact with biological membranes or self-assemble on surfaces, which is a key principle in the design of biosensor platforms. ontosight.aiuni-due.de
In the field of electrochemical sensors, conducting polymers are widely used to modify electrode surfaces to detect specific analytes. mdpi.com Phenolic compounds can be electropolymerized to form a thin, active film on an electrode. By using a monomer like this compound, it is possible to create a polymer matrix with specific properties. For example, the hydrophobic octyloxy chains could create a pre-concentration layer for nonpolar analytes, enhancing the sensor's sensitivity. The development of such sensors is a key step toward creating more effective diagnostic tools for environmental and medical applications. uni-due.demdpi.com
Mechanistic Investigations of Biological Interactions of 3 Octyloxy Phenol
Interaction with Biological Membranes and Lipid Bilayers
The interaction of phenolic compounds with biological membranes is a critical aspect of their biological activity. The structure of 3-(octyloxy)phenol, featuring a hydrophilic phenol (B47542) head and a long, hydrophobic octyl tail, suggests a strong affinity for the lipid bilayer of cell membranes. This amphiphilicity is a key determinant of its interaction with and disruption of membrane structure and function.
Effects on Membrane Fluidity and Stability
The insertion of phenolic compounds into the lipid bilayer can significantly alter its physical properties, including fluidity and stability. Studies on similar molecules, such as 3,5-bis(octyloxy)benzoic acid, suggest that the octyloxy chains play a crucial role in modulating these properties. smolecule.com It is proposed that the hydrophobic octyloxy tail of this compound partitions into the hydrophobic core of the lipid bilayer. This insertion increases the mobility of the lipid acyl chains, leading to an increase in membrane fluidity. frontiersin.orgnih.gov Research on phenol itself has demonstrated that its uncharged form influences the fluidity of the bilayer's hydrophobic acyl chain region. nih.gov
The presence of the octyloxy group is expected to enhance this effect due to its greater lipophilicity compared to a simple alkyl group. This increased lipophilicity facilitates deeper penetration into the membrane, disrupting the ordered packing of the lipid tails and thereby increasing the fluidity of the membrane. nih.govmdpi.com This fluidizing effect can compromise the structural integrity and stability of the membrane. smolecule.comfrontiersin.org Studies on various phenolic compounds have shown that they can cause a loss of cytoplasmic membrane integrity and induce conformational changes in membrane proteins. frontiersin.org
Molecular Docking and Ligand Binding Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the potential interactions of small molecules like this compound with biological targets at a molecular level.
Predicted Interactions with Enzyme Active Sites (e.g., AChE, DNA gyrase)
Acetylcholinesterase (AChE): Molecular docking studies on derivatives containing the octyloxyphenol moiety have shown potential inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the nervous system. researchgate.net For instance, a study on capsaicin (B1668287) derivatives, including 2-Hydroxy-3-(octyloxy)phenyl-5-(acrylamido)methylbenzophenone, demonstrated strong binding affinity to the active site of AChE. researchgate.net The this compound moiety likely contributes to this interaction through hydrophobic interactions within the enzyme's active site gorge. The long octyl chain can form favorable van der Waals interactions with hydrophobic amino acid residues, while the phenolic hydroxyl group may form hydrogen bonds with key residues in the active site, such as tyrosine and tryptophan. plos.orgnih.govphyschemres.org
DNA Gyrase: While direct molecular docking studies of this compound with DNA gyrase are not extensively reported, the known mechanism of other phenolic compounds suggests a potential interaction. Flavonoids, a class of phenolic compounds, have been shown to inhibit bacterial DNA gyrase. nih.gov The interaction is often with the ATP-binding site of the GyrB subunit. mdpi.com It is plausible that this compound could also bind to this site, with the phenolic ring interacting with key amino acid residues and the octyloxy tail providing additional hydrophobic interactions. Molecular docking simulations of other phenolic derivatives have shown binding within the active site of DNA gyrase, suggesting that this class of compounds has the potential to act as inhibitors. mdpi.comnih.govresearchgate.net
Receptor Binding Profiling (e.g., Nuclear Receptors)
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Research has indicated that alkylphenols, which are structurally related to this compound, can act as ligands for nuclear receptors. nih.gov Specifically, a study on a series of phenolic compounds identified 4-(octyloxy)phenol (B1583347) as a ligand for the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov
Given the structural similarity, it is predicted that this compound could also bind to the ligand-binding domains of these nuclear receptors. The octyloxy chain would likely occupy the hydrophobic ligand-binding pocket, while the phenol group could form hydrogen bonds with polar residues at the pocket's entrance. The binding of this compound to these receptors could potentially modulate their activity, leading to changes in the transcription of target genes involved in metabolism and detoxification. uniprot.orgmdpi.com
Mechanistic Insights into Antimicrobial Activities
The antimicrobial properties of phenolic compounds are well-documented and are generally attributed to their ability to interact with and disrupt microbial cells. wikipedia.org The presence of a lipophilic octyloxy chain in this compound is expected to significantly contribute to its antimicrobial efficacy.
Investigation of Bacterial Membrane Disruption
The primary mechanism of the antimicrobial action of many phenolic compounds is the disruption of the bacterial cytoplasmic membrane. frontiersin.orgnih.govsmujo.idfrontiersin.orgmdpi.com The amphipathic nature of this compound allows it to readily partition into the bacterial cell membrane. The hydrophobic octyl tail integrates into the lipid bilayer, while the hydrophilic phenol group may remain closer to the aqueous interface. researchgate.net
This insertion disrupts the highly ordered structure of the membrane, leading to several detrimental effects:
Increased Membrane Permeability: The disruption of the lipid packing increases the permeability of the membrane to ions and other small molecules, leading to a loss of essential cellular components and a dissipation of the proton motive force. frontiersin.orgmdpi.com
Loss of Membrane Integrity: At higher concentrations, this disruption can lead to a complete loss of membrane integrity, causing cell lysis and death. smujo.idfrontiersin.org
Inhibition of Membrane-Bound Enzymes: The alteration of the lipid environment can inhibit the function of essential membrane-bound enzymes, such as those involved in respiration and cell wall synthesis. nih.gov
The hydrophobicity of the octyloxy group is a critical factor, as it enhances the compound's ability to penetrate the lipid-rich bacterial membrane, making it a potent antimicrobial agent. nih.govnih.gov
Inhibition of Essential Microbial Enzymes
Phenolic compounds are recognized for their ability to inhibit various microbial enzymes, a key mechanism behind their antimicrobial properties. A primary target of these compounds is tyrosinase, a copper-containing enzyme crucial for processes like melanin (B1238610) biosynthesis in microorganisms. mdpi.comnih.gov The inhibitory action of phenolic derivatives on tyrosinase often involves several mechanisms.
One proposed mechanism is the chelation of the binuclear copper ions (Cu²⁺) within the enzyme's active site. nih.govukm.edu.mynih.gov By binding to these essential metal ions, the inhibitor can block the substrate from accessing the catalytic core, thereby preventing the enzymatic reaction. ukm.edu.my Peptides that inhibit tyrosinase are thought to occupy the substrate's binding site by interacting with surrounding amino acid residues or by chelating the copper ions. nih.gov
The structure of the phenolic compound plays a significant role in its inhibitory potency. For instance, studies on phenolic derivatives have shown that the presence and position of hydroxyl groups can greatly influence the inhibitory effect on tyrosinase. researchgate.net The inhibition can be competitive, where the inhibitor directly competes with the substrate (like L-tyrosine or L-dopa) for the active site. researchgate.net The lipophilicity of the molecule, which can be modified by an alkyl chain such as the octyloxy group, may also play a role by affecting the compound's ability to access the enzyme. mdpi.com
Theoretical Evaluation of Anticancer Mechanisms in In Vitro Models
Phenolic compounds, including ethers like this compound, have demonstrated significant anticancer potential in various in vitro studies. researchgate.netnih.gov The mechanisms are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. mdpi.combenthamscience.comtjnpr.org
Research has shown that phenolic derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. mdpi.com This involves the activation of key executioner proteins like caspases (e.g., caspase-3, -8, and -9) and the regulation of the Bcl-2 family of proteins. mdpi.com For example, some phenolic acids induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9. mdpi.com Studies on Schiff base derivatives, which can be synthesized from phenolic compounds, confirm that they can induce apoptosis and bind to DNA through electrostatic interactions. nih.gov The induction of apoptosis by some phenolic compounds is also linked to the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance. agriculturejournals.cz
The cytotoxic activity of phenolic derivatives is often dependent on their chemical structure, including the length of their alkyl ester chains, which influences their lipophilicity and rate of incorporation into cells. uc.pt In vitro assays against various human cancer cell lines have provided specific data on the cytotoxic efficacy of these compounds. mdpi.combiorxiv.orgexplorationpub.com For instance, derivatives of chrysin, a natural phenolic compound, have shown IC₅₀ values in the micromolar range against cell lines like HCT116 (colon cancer) and HepG2 (liver cancer). mdpi.com Similarly, some marine bromophenols have exhibited potent activity against A549 (lung cancer), MCF-7 (breast cancer), and Bel7402 (hepatoma) cells. mdpi.com The petroleum ether extract of Terminalia belerica, rich in phenolic compounds, showed potent anticancer activity against fourteen different human cancer cell lines. researchgate.net
Theoretical evaluations using Density Functional Theory (DFT) have been employed to understand the structural and electronic properties of these compounds, providing insights into their biological activity. tandfonline.comresearchgate.netresearchgate.netmdpi.com These computational studies help in correlating molecular structure with the observed anticancer effects. uc.pt
Table 1: Cytotoxicity of Various Phenolic Derivatives Against Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values from in vitro studies on different cancer cell lines.
Studies on Neuroprotective Mechanisms (e.g., Anti-Amyloid-β Aggregation, ROS Reduction)
Phenolic compounds exhibit significant neuroprotective properties, which are attributed to their ability to counteract key pathological processes in neurodegenerative diseases like Alzheimer's. acs.orgpnas.orgmdpi.com The mechanisms investigated include the inhibition of amyloid-beta (Aβ) peptide aggregation and the reduction of intracellular Reactive Oxygen Species (ROS).
The aggregation of Aβ peptides into toxic oligomers and fibrils is a hallmark of Alzheimer's disease. nih.govmdpi.com Various phenolic compounds have been shown to effectively inhibit this process. nih.govplos.orgnih.gov Studies using biophysical methods like Thioflavin T (ThT) assays demonstrate that plant extracts rich in phenols can interfere with Aβ polymerization and fibril formation. plos.org Molecular dynamics simulations suggest that polyphenols like myricetin (B1677590) and rosmarinic acid inhibit Aβ aggregation by interacting with specific amino acid residues (e.g., glutamic acid, phenylalanine, lysine), which stabilizes helical structures and prevents the formation of β-sheets necessary for aggregation. nih.gov
Another critical neuroprotective mechanism is the reduction of oxidative stress. acs.org The overproduction of ROS in neurons can lead to cellular damage and death. semanticscholar.org Phenolic compounds act as potent antioxidants, capable of scavenging these harmful free radicals. acs.org Studies on human neuroblastoma SH-SY5Y cells, a common in vitro model for neuronal research, have shown that treatment with phenolic compounds significantly reduces intracellular ROS levels induced by pro-oxidants like hydrogen peroxide (H₂O₂). acs.orgsemanticscholar.orgcsic.esresearchgate.netijpsonline.com This protective effect is dose-dependent and involves preventing the activation of the caspase-3 mitochondrial apoptotic pathway. acs.orgcsic.es The antioxidant activity of these compounds helps maintain the cellular redox balance and protects neuronal cells from oxidative damage. explorationpub.comsemanticscholar.org
Table 2: Effect of Phenolic Compounds on ROS Reduction in SH-SY5Y Cells
This table shows the reduction in reactive oxygen species (ROS) levels in neuronal cells after treatment with phenolic compounds following an oxidative challenge.
Electrophilicity-Based Charge Transfer Interactions with Biomolecules (e.g., DNA Bases)
Theoretical chemistry provides powerful tools to investigate the interactions between small molecules and biological targets like DNA. For derivatives of this compound, particularly Schiff bases, computational methods such as Density Functional Theory (DFT) have been used to explore their potential to interact with DNA bases. tandfonline.comscispace.com
A key concept in these studies is the electrophilicity-based charge transfer (ECT). tandfonline.comresearchgate.netresearchgate.net The global electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. researchgate.net This parameter is crucial for predicting how a molecule might interact with a biological nucleophile, such as the nitrogenous bases of DNA. The charge transfer process itself can be a mechanism for the biological activity of a compound, potentially leading to effects like DNA binding or cleavage. nih.gov
Theoretical studies on Schiff base ligands derived from this compound have calculated the ECT between the compound and the four DNA bases: adenine, guanine (B1146940), cytosine, and thymine. tandfonline.comresearchgate.netresearchgate.net These calculations help predict the likelihood and nature of the interaction, indicating which base is most likely to be a target. researchgate.net For example, in one study, calculations showed that a specific molecule interacts more strongly with guanine than with other DNA bases. researchgate.net These theoretical investigations provide a molecular-level understanding of how these compounds might exert their biological effects through direct interaction with genetic material. tandfonline.comscispace.com
Table 3: Theoretical Charge Transfer Between a this compound Derivative and DNA Bases
This table presents the calculated electrophilicity-based charge transfer (ECT) values, which indicate the potential for interaction between a Schiff base of this compound and DNA bases.
Future Research Directions and Translational Potential
Advanced Computational Design of 3-(Octyloxy)phenol Derivatives
The future of designing novel this compound derivatives lies heavily in the realm of computational chemistry. These methods offer a rapid and cost-effective alternative to traditional trial-and-error laboratory experiments. uni-due.de
Computational Approaches for Derivative Design:
| Computational Method | Application in this compound Research | Potential Outcome |
| Quantum Mechanics (QM) | Elucidating electronic structure and reactivity. | Predicting reaction mechanisms and designing molecules with specific electronic properties. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of derivatives in different environments (e.g., solvents, biological membranes). | Understanding solubility, self-assembly, and interactions with biological targets. ontosight.ai |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing mathematical relationships between chemical structure and biological activity. | Predicting the bioactivity of new derivatives and prioritizing synthesis. |
| Machine Learning (ML) and AI | Optimizing reaction conditions and predicting properties of novel compounds. ijnc.ir | Accelerating the discovery of derivatives with desired functionalities. ijnc.ir |
By leveraging these computational tools, researchers can design this compound derivatives with tailored properties. For instance, modifications to the octyloxy chain or the phenolic ring can be modeled to predict their impact on solubility, thermal stability, and biological interactions. cymitquimica.comntu.edu.sg This in-silico approach will be instrumental in developing new compounds for applications ranging from drug discovery to materials science. ontosight.ai
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of this compound and its analogs is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally friendly methods.
Current synthetic strategies for long-chain alkylphenols often involve the alkylation of phenols. wikipedia.org One established method for producing long-chain alkylphenols involves the reaction of a phenolic compound with an organic alkylating agent in the presence of a crystalline zeolite catalyst. google.com A notable process uses zeolites like ZSM-12 to achieve preferential production of para-alkylphenols. google.com Another approach involves the synthesis of 3-alkylphenols as by-products from the thermal rearrangement of basic copper salts of 2-alkylbenzoic acids. rsc.org
Future research will likely focus on the following areas:
Greener Synthesis: The principles of green chemistry are becoming increasingly important in chemical synthesis. ijnc.ir This includes the use of renewable starting materials, solvent-free reaction conditions, and catalysts that minimize waste and energy consumption. ijnc.irrsc.org For instance, lignin, an abundant biopolymer, is being explored as a potential feedstock for producing phenol (B47542) and its derivatives, which could offer a more sustainable alternative to petroleum-based synthesis. researchgate.netfrontiersin.org
Catalysis-Driven Transformations: The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic reactions. ijnc.ir This includes the use of transition metal catalysts for cross-coupling reactions and solid superacids. sioc-journal.cnchemscene.com Research into one-pot synthesis methods, which reduce the number of reaction and separation steps, is also a promising avenue. researchgate.netnih.gov
Flow Chemistry: The use of flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and control over reaction parameters. ijnc.ir This technology could be applied to the synthesis of this compound derivatives to enable more efficient and reproducible production.
Multi-Functional Material Development based on this compound
The unique amphiphilic nature of this compound, possessing both a hydrophilic phenol head and a hydrophobic octyl tail, makes it an attractive building block for creating a wide range of functional materials. ontosight.ai
Potential Applications in Materials Science:
| Material Type | Potential Application | Key Properties Conferred by this compound |
| Polymers and Resins | Used as precursors for detergents, components in phenolic resins, and in the production of epoxy and phenol resins. wikipedia.orgpcc.eu | The long alkyl chain can act as a plasticizer and enhance solubility in polymer matrices. wikipedia.org |
| Surfactants and Emulsifiers | Used in formulations to mix and stabilize oil and water-based components. ontosight.aicymitquimica.com | The amphiphilic structure allows for the formation of micelles and other self-assembled structures. ontosight.ai |
| Liquid Crystals | The molecular shape can contribute to the formation of liquid crystalline phases. | The rigid phenolic core and flexible alkyl chain are typical features of liquid crystal molecules. |
| UV Stabilizers | Derivatives can be designed to absorb UV radiation, protecting materials from degradation. cymitquimica.comnih.gov | The triazine moiety, when incorporated into derivatives, contributes to light-absorbing properties. cymitquimica.com |
| Nanomaterials | Can be used in the synthesis of nanoparticles and micelles for applications like drug delivery and sensing. ontosight.ai | The self-assembly properties are key to forming these nanostructures. ontosight.ai |
The functional groups on the phenol ring provide sites for further chemical modification, allowing for the creation of complex, multi-functional materials. frontiersin.org For example, derivatives incorporating triazine rings have shown promise as UV absorbers with high thermal stability. cymitquimica.comspecialchem.com The development of lignin-based composites also presents an opportunity to create environmentally friendly materials with a wide range of applications. frontiersin.org
Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level
While various biological activities have been attributed to phenolic compounds in general, a detailed understanding of how this compound and its derivatives interact with biological systems at the molecular level is still an emerging area of research. ontosight.aiontosight.ai
Future investigations will likely focus on:
Identifying Specific Biological Targets: Research is needed to pinpoint the specific proteins, enzymes, or receptors that interact with this compound derivatives. For instance, some phenolic compounds are known to have antimicrobial and antioxidant properties. cymitquimica.comontosight.ai Understanding the molecular basis of these activities could lead to the development of new therapeutic agents. ontosight.ai
Investigating Structure-Activity Relationships: By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can build a comprehensive picture of the structure-activity relationship. This knowledge is crucial for designing more potent and selective compounds.
Understanding Metabolic Pathways: Elucidating how these compounds are metabolized in biological systems is essential for assessing their potential therapeutic applications and any associated risks. ntu.edu.sg Studies on related compounds like 4-n-octyloxyphenol have shown degradation via ipso-substitution by microorganisms. asm.orgresearchgate.net
Exploring Novel Therapeutic Areas: The unique chemical properties of this compound derivatives may make them suitable for a range of therapeutic applications. For example, their ability to interact with biological membranes suggests potential uses in drug delivery or as modulators of membrane protein function. ontosight.ai
A deeper mechanistic understanding will be critical for translating the potential of this compound derivatives into tangible benefits in medicine and biotechnology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
